molecular formula C25H26N2O3S B15006028 3-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline

3-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline

Cat. No.: B15006028
M. Wt: 434.6 g/mol
InChI Key: UJYGNNWWRGHYOS-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, sulfonyl groups, and an imidazoisoquinoline core, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline typically involves multi-step organic reactions. The process begins with the preparation of the core imidazoisoquinoline structure, followed by the introduction of the methoxyphenyl and methylphenylsulfonyl groups through various substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, methoxybenzenes, and appropriate catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl methanesulfonate
  • Methyl {[(4-methylphenyl)sulfonyl]amino}(oxo)acetate
  • Benzonitrile, 3-[[(4-methylphenyl)sulfonyl]oxy]

Uniqueness

Compared to similar compounds, 3-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline stands out due to its unique imidazoisoquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,5,6,10b-tetrahydro-1H-imidazo[5,1-a]isoquinoline

InChI

InChI=1S/C25H26N2O3S/c1-18-7-13-22(14-8-18)31(28,29)27-17-24-23-6-4-3-5-19(23)15-16-26(24)25(27)20-9-11-21(30-2)12-10-20/h3-14,24-25H,15-17H2,1-2H3

InChI Key

UJYGNNWWRGHYOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3C4=CC=CC=C4CCN3C2C5=CC=C(C=C5)OC

Origin of Product

United States

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